Cistanoside D
Overview
Description
Cistanoside D is a phenylethanoid glycoside found in various plants, particularly in the genus Cistanche. This compound is known for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. It is one of the active constituents in Cistanche deserticola, a traditional Chinese medicinal herb used for its tonifying effects on the kidneys and its ability to enhance physical strength and vitality .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cistanoside D involves several steps, starting from the extraction of raw materials from Cistanche deserticola. The process typically includes:
Extraction: The plant material is subjected to solvent extraction using ethanol or methanol to obtain a crude extract.
Purification: The crude extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.
Characterization: The isolated compound is characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure.
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and automated systems ensures high yield and purity of the compound. Additionally, biotechnological approaches, such as the use of genetically modified microorganisms, are being explored to enhance the production efficiency of this compound .
Chemical Reactions Analysis
Types of Reactions
Cistanoside D undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acid chlorides.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: It is used as a reference compound in analytical studies to develop and validate chromatographic methods for the analysis of phenylethanoid glycosides.
Biology: It is studied for its antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation.
Medicine: It has potential therapeutic applications in the treatment of neurodegenerative diseases, cardiovascular diseases, and osteoporosis.
Mechanism of Action
Cistanoside D exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Neuroprotective Activity: It inhibits the aggregation of amyloid-beta peptides and protects neurons from oxidative stress, thereby preventing neurodegeneration.
Comparison with Similar Compounds
Cistanoside D is compared with other phenylethanoid glycosides such as:
Acteoside: Known for its neuroprotective and anti-inflammatory properties.
Echinacoside: Exhibits antioxidant and anti-inflammatory activities similar to this compound.
Cistanoside A: Another phenylethanoid glycoside with potential antiosteoporotic effects.
Uniqueness
This compound is unique due to its specific molecular structure, which contributes to its distinct biological activities. Its ability to inhibit amyloid-beta aggregation and protect neurons makes it a promising candidate for the treatment of neurodegenerative diseases .
Properties
IUPAC Name |
[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40O15/c1-15-24(36)25(37)26(38)31(43-15)46-29-27(39)30(42-11-10-17-5-8-19(34)21(13-17)41-3)44-22(14-32)28(29)45-23(35)9-6-16-4-7-18(33)20(12-16)40-2/h4-9,12-13,15,22,24-34,36-39H,10-11,14H2,1-3H3/b9-6+/t15-,22+,24-,25+,26+,27+,28+,29+,30+,31-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGRBYHBNWLGER-CNMJWYMJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)O)OC)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)O)OC)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40O15 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317677 | |
Record name | Cistanoside D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94492-21-4 | |
Record name | Cistanoside D | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94492-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cistanoside D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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